N,N'-Diethylquinoxaline-2,3-diamine

Description

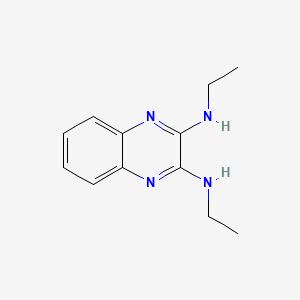

N,N'-Diethylquinoxaline-2,3-diamine is a quinoxaline derivative featuring ethyl substituents on the two amine groups at positions 2 and 3 of the heterocyclic ring. Quinoxalines are bicyclic compounds with two nitrogen atoms in a benzene-fused pyrazine structure, known for their applications in pharmaceuticals, materials science, and coordination chemistry. For instance, similar compounds like 3-chloro-N,N-diethylquinoxaline-2-carboxamide () highlight the role of ethyl groups in modulating steric and electronic characteristics .

Properties

CAS No. |

65776-63-8 |

|---|---|

Molecular Formula |

C12H16N4 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-N,3-N-diethylquinoxaline-2,3-diamine |

InChI |

InChI=1S/C12H16N4/c1-3-13-11-12(14-4-2)16-10-8-6-5-7-9(10)15-11/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

UYTGGRJPWFSBEV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N=C1NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethylquinoxaline-2,3-diamine typically involves the reaction of quinoxaline-2,3-diamine with ethylating agents. One common method is the alkylation of quinoxaline-2,3-diamine using diethyl sulfate or ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diethylquinoxaline-2,3-diamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Condensation Reactions

The ethylamine groups and quinoxaline core enable condensation with carbonyl compounds:

-

Reaction with 1,2-Diketones :

Forms extended heterocyclic systems via acid-catalyzed condensation. For instance, reacting with benzil produces tetracyclic derivatives .Step Description 1 Coordination of diketone to Brønsted acid (e.g., AlMoVP). 2 Nucleophilic attack by the diamine. 3 Dehydration to carbocation intermediate. 4 Proton elimination to yield product. Experimental Conditions : Room temperature, acid catalyst (e.g., HCl or AlMoVP), yields >80% .

Cycloaddition Reactions

The diethylamine groups participate in [3+2] cycloadditions:

-

With Azides :

Forms triazole-fused quinoxalines under copper catalysis .

Example :Mechanism :

-

Formation of a copper-azide complex.

-

Cycloaddition with the amine group.

Yields : Up to 94% under optimized conditions (THF, LDA base) .

-

Electrophilic Substitution

The quinoxaline core undergoes electrophilic aromatic substitution (EAS):

-

Nitration/Sulfonation :

The electron-rich aromatic ring reacts with nitrating or sulfonating agents at the 5- and 8-positions .

Example :

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

-

Metal Complexation :

Binds to Cu(II), Fe(III), or Ru(II) via the two amine groups, forming stable complexes .

Applications : Catalysts for C–N coupling reactions .Table 1 : Observed Metal Complexes

Metal Geometry Application Cu(II) Square planar Cross-coupling reactions Ru(II) Octahedral Photocatalysis Fe(III) Trigonal bipyramidal Oxidation reactions

Acid/Base Reactivity

The ethylamine groups exhibit pH-dependent behavior:

-

Protonation :

At low pH (<4), both amines are protonated, enhancing water solubility . -

Deprotonation :

Under basic conditions, the compound acts as a nucleophile in alkylation/acylation reactions .

Biological Interactions

While not directly studied, analogous diamines show:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of N,N'-Diethylquinoxaline-2,3-diamine against various pathogens. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .

Anticancer Research : The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of quinoxaline can induce apoptosis in cancer cells by targeting specific signaling pathways .

| Study Reference | Pathogen/Cell Type | MIC/IC50 Value | Observations |

|---|---|---|---|

| M. tuberculosis | 0.04 μM | Significant inhibition compared to standards | |

| Cancer Cell Lines | Varies | Induces apoptosis through targeted pathways |

Materials Science

Electrochemical Applications : this compound has been explored as a potential component in electrochemical sensors due to its ability to facilitate electron transfer processes. Research indicates that incorporating this compound into polymer matrices can enhance the performance of sensors used for detecting environmental pollutants .

Conductive Polymers : The compound's incorporation into conductive polymer systems has shown promise in developing organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved charge transport and light emission efficiency .

Analytical Chemistry

Fluorescent Probes : The compound has been utilized as a fluorescent probe for detecting metal ions in solution. Its fluorescence properties can be modulated by the presence of specific cations, making it useful for environmental monitoring applications .

Chromatographic Applications : In high-performance liquid chromatography (HPLC), this compound serves as a stationary phase modifier, enhancing the separation efficiency of complex mixtures .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound. The results indicated that modifications to the side chains significantly influenced the antimicrobial potency against M. tuberculosis and Staphylococcus aureus. The study concluded that further structural optimization could lead to more effective therapeutic agents.

Case Study 2: Electrochemical Sensor Development

In another research initiative, scientists developed an electrochemical sensor incorporating this compound for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, with detection limits below regulatory standards for drinking water quality.

Mechanism of Action

The mechanism of action of N,N’-Diethylquinoxaline-2,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Quinoxaline derivatives vary significantly based on substituents at the 2,3-positions. Below is a detailed comparison of N,N'-Diethylquinoxaline-2,3-diamine with structurally related compounds:

Structural and Physicochemical Properties

Table 1: Comparative Data for Quinoxaline Derivatives

Key Observations:

- Substituent Effects: Ethyl groups in this compound introduce greater steric bulk and lipophilicity compared to methyl or phenyl substituents. This may enhance solubility in non-polar solvents but reduce reactivity in nucleophilic substitutions due to steric hindrance .

- Electronic Properties: Electron-donating ethyl groups contrast with electron-withdrawing trifluoromethyl groups in ’s compound, which would increase electrophilicity at the quinoxaline core .

- Melting Points: While specific data for the diethyl derivative are absent, 3-chloro-N,N-diethylquinoxaline-2-carboxamide () has a melting point of 91–93°C, suggesting moderate thermal stability for ethyl-substituted quinoxalines .

Biological Activity

N,N'-Diethylquinoxaline-2,3-diamine (DEQ) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a quinoxaline core with two ethyl groups and two amine substituents. This structure is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of DEQ. For instance, a study assessed its effectiveness against various Gram-positive and Gram-negative bacteria. The results indicated that DEQ exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Activity

DEQ has also been investigated for its anticancer properties. A notable study demonstrated that DEQ inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells .

Case Study: Mechanism of Action

In a detailed mechanistic study, DEQ was found to activate apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. This dual action led to increased caspase activity, confirming its role as a potential anticancer agent.

3. Antiviral Activity

Recent investigations have explored the antiviral potential of DEQ against several viruses. One study reported that DEQ demonstrated significant antiviral activity against the influenza virus (H1N1), with an IC50 value of 5 µM . The compound was shown to inhibit viral replication by interfering with the viral RNA synthesis.

Structure-Activity Relationship (SAR)

The biological activity of DEQ is influenced by its structural components. Modifications to the quinoxaline core or amine groups can enhance its potency and selectivity towards specific biological targets. For example, substituting ethyl groups with larger alkyl chains has been associated with increased antimicrobial efficacy .

Research Findings Summary

The following table summarizes key research findings on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N,N'-Diethylquinoxaline-2,3-diamine via condensation?

- Methodology : The compound can be synthesized by condensing N,N'-diethyl-1,2-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal derivatives) under reflux in a polar solvent like ethanol or rectified spirit. Key parameters include maintaining a 1:1 molar ratio of diamine to dicarbonyl compound, heating at 70–80°C for 4–6 hours, and isolating the product via vacuum filtration .

- Optimization : Adjusting solvent polarity (e.g., using acetic acid for electron-deficient diamines) and reaction time can improve yields. Purity is confirmed via recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are most effective for confirming the structure of This compound?

- FT-IR : Identify characteristic N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) .

- NMR : H NMR should show ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms quinoxaline ring carbons (δ 140–160 ppm) .

- Mass Spectrometry : Molecular ion peak ([M]⁺) should match the molecular weight (e.g., calculated for C₁₄H₁₈N₄: 242.15 g/mol) .

Advanced Research Questions

Q. How can conflicting crystallographic data for This compound polymorphs be resolved?

- Refinement Strategies : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen-bonding constraints. Phase annealing in SHELX-90 improves convergence for larger structures .

- Comparative Analysis : Cross-validate unit cell parameters (e.g., a, b, c lengths) and hydrogen-bonding motifs with similar quinoxaline derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, CCDC 1983315) .

Q. What computational methods are suitable for analyzing substituent effects on the electronic properties of This compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra (λmax ~300–350 nm for quinoxalines) .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO or water) to assess solubility and aggregation behavior .

Q. How can contradictory synthetic yields for This compound be addressed?

- Root Cause Analysis :

- Reagent Purity : Ensure diamine precursors (e.g., N,N'-diethyl-1,2-diamine) are anhydrous and free of oxidation byproducts .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation. Low yields (<50%) may require stepwise condensation or microwave-assisted synthesis (e.g., 100°C, 30 min) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.